DiAzKs

Catalog No.
S004994
CAS No.
1253643-88-7
M.F
C11H20N4O4
M. Wt
272.305
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DiAzKs

CAS Number

1253643-88-7

Product Name

DiAzKs

IUPAC Name

(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid

Molecular Formula

C11H20N4O4

Molecular Weight

272.305

InChI

InChI=1S/C11H20N4O4/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17)/t8-/m0/s1

InChI Key

LUCMNTLJAFTFDU-QMMMGPOBSA-N

SMILES

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N

Synonyms

N6-[[2-(3-Methyl-3H-diazirin-3-yl)ethoxy]carbonyl]-L-lysine

Description

Unnatural amino acid. Acts as a UV light-activated photo-crosslinking probe when incorporated into proteins by pyrrolysyl tRNA synthetase/tRNACUA pairs.
  • Origin: There is no clear information readily available regarding the origin or natural source of this compound. It is likely a synthetic molecule designed for a specific purpose in scientific research [].
  • Significance: Based on the presence of a diazirine group (N=N=CH), this compound might be a photoaffinity label []. Photoaffinity labels are molecules that bind to other molecules upon exposure to light. This property allows researchers to identify and isolate specific proteins or biomolecules within a complex mixture [].

Molecular Structure Analysis

  • Key features: The molecule contains several functional groups:
    • A central aliphatic chain with a carboxylic acid group (COOH) at one end, indicating its acidic nature [].
    • An amino group (NH2) at the second carbon, suggesting it can participate in hydrogen bonding and ionic interactions [].
    • An interesting moiety is the 2-(3-methyldiazirin-3-yl)ethoxycarbonylamino group linked to the sixth carbon. The diazirine group (N=N=CH) is a photoreactive group that can form covalent bonds with other molecules upon light irradiation []. The attached carbonyl group (C=O) and amino group contribute to the overall polarity of the molecule [].

Chemical Reactions Analysis

The key reaction of interest is likely its photoactivation. Upon exposure to light of a specific wavelength, the diazirine group undergoes a rearrangement, forming a reactive intermediate that can covalently bind to nearby molecules []. This property allows researchers to attach the compound to biomolecules of interest within a cell or tissue sample.


Physical And Chemical Properties Analysis

  • It is likely a polar molecule due to the presence of the carboxylic acid, amino group, and amide bond. This suggests it might be soluble in water and other polar solvents [].
  • The presence of the aliphatic chain indicates some degree of hydrophobicity, meaning it might have some solubility in organic solvents as well [].
  • The diazirine group is light-sensitive and might decompose upon prolonged exposure to light [].

As mentioned earlier, the compound likely functions as a photoaffinity label. In its inactive state, it can interact with target biomolecules through various non-covalent interactions like hydrogen bonding or ionic interactions between its functional groups and the target molecule []. Upon exposure to light, the diazirine group reacts, forming a covalent bond with the target molecule in close proximity. This covalent linkage tethers the compound to the biomolecule, allowing researchers to isolate and identify it [].

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Avoid exposure to light as much as possible to prevent unintended activation of the diazirine group.
  • Handle the compound in a well-ventilated fume hood.
  • Dispose of waste according to proper chemical waste disposal procedures.

Protein-protein interaction studies

MTHA can be attached to one protein (photolabeling) and then used to identify other proteins it interacts with in a cell or tissue lysate. When exposed to UV light, MTHA forms a covalent bond with any nearby proteins, allowing researchers to isolate and identify the interacting partners using techniques like mass spectrometry . This approach has been used to study various protein-protein interactions involved in cellular signaling, disease development, and drug discovery .

Protein-DNA interaction studies

MTHA can also be conjugated to DNA oligonucleotides (short DNA sequences) to create photoaffinity DNA probes. These probes can then be used to identify proteins that bind to specific DNA sequences in cells. This technique is valuable for studying transcription factors, which are proteins that regulate gene expression by binding to specific DNA sequences .

BenzophenonePhotoreactive ketoneCommonly used for UV crosslinking but less efficient than DiAzKsAzideClick chemistry reactantUsed for bioorthogonal reactions; less versatile than DiAzKsPhoto-LeucinePhoto-crosslinkerSimilar applications but less efficient than DiAzKs

DiAzKs's ability to enhance crosslinking efficiency while maintaining protein functionality makes it particularly unique among these compounds .

DiAzKs has demonstrated significant biological activity through its application in RNA-protein interactions. Its use as a photo-crosslinking agent allows for the selective labeling of RNA-binding proteins, enhancing the understanding of these interactions within cellular contexts. Research indicates that the insertion of DiAzKs into proteins does not disrupt their function or binding affinity but rather improves the efficiency of crosslinking reactions . This feature is particularly beneficial for studying low-abundance RNA-binding proteins and their interactions.

The synthesis of DiAzKs involves several steps that typically include:

  • Preparation of Diazirine: The diazirine moiety can be synthesized through various methods, often involving the reaction of hydrazines with carbonyl compounds.
  • Linkage to Amino Acid Backbone: DiAzKs is synthesized as an analogue of lysine, incorporating the diazirine group into the amino acid structure via a flexible linker.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for experimental use.

DiAzKs has several applications in biochemical research:

  • Photo-Crosslinking Studies: It is extensively used for studying protein-RNA interactions through enhanced crosslinking efficiency.
  • Protein Labeling: DiAzKs can be incorporated into proteins for site-specific labeling in various assays.
  • Cellular Studies: Its ability to function in living cells opens avenues for real-time studies of protein dynamics and interactions.

These applications highlight its versatility as a research tool in molecular biology and biochemistry.

Interaction studies utilizing DiAzKs focus on its ability to form stable covalent bonds with target biomolecules under controlled conditions. These studies have shown that:

  • The incorporation of DiAzKs into RNA-binding proteins significantly increases the yield of crosslinked products compared to conventional methods .
  • The positioning of DiAzKs within proteins can be optimized to enhance interaction specificity and efficiency.

Such studies are crucial for elucidating complex biological processes involving RNA-protein interactions.

XLogP3

-1.9

Dates

Modify: 2023-08-15

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